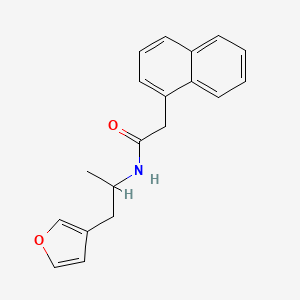

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide

CAS No.: 1798486-37-9

Cat. No.: VC6449733

Molecular Formula: C19H19NO2

Molecular Weight: 293.366

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798486-37-9 |

|---|---|

| Molecular Formula | C19H19NO2 |

| Molecular Weight | 293.366 |

| IUPAC Name | N-[1-(furan-3-yl)propan-2-yl]-2-naphthalen-1-ylacetamide |

| Standard InChI | InChI=1S/C19H19NO2/c1-14(11-15-9-10-22-13-15)20-19(21)12-17-7-4-6-16-5-2-3-8-18(16)17/h2-10,13-14H,11-12H2,1H3,(H,20,21) |

| Standard InChI Key | HWNHFXKJPUHEQB-UHFFFAOYSA-N |

| SMILES | CC(CC1=COC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |

Introduction

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound belonging to the class of amides, characterized by the presence of a naphthalene ring and a furan moiety. This compound is of interest in medicinal chemistry and synthetic organic chemistry due to its structural features, which make it a potential candidate for pharmacological applications.

Synthesis

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step reactions, including:

-

Preparation of the naphthalene derivative: Starting with naphthalene-based precursors like 1-naphthaldehyde or 1-naphthoic acid.

-

Furan incorporation: Using furan derivatives such as furan-3-carboxylic acid.

-

Amide bond formation: Employing coupling reagents like carbodiimides (e.g., DCC or EDC) to link the acetamide group.

The reaction conditions generally involve:

-

Organic solvents (e.g., dichloromethane or DMF).

-

Mild temperatures to avoid decomposition.

Spectroscopic Characterization

The identification and confirmation of the compound's structure are achieved using advanced spectroscopic techniques:

| Technique | Purpose |

|---|---|

| IR Spectroscopy | Identification of functional groups (amide C=O stretch around 1650 cm⁻¹). |

| NMR Spectroscopy | Proton and carbon environments; key peaks for aromatic protons and amide NH. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |

Applications and Future Research

This compound could serve as:

-

A scaffold for designing pharmacologically active derivatives.

-

A model compound for studying aromatic-amide interactions in biological systems.

Future research should focus on:

-

Synthesizing derivatives with varied substituents to explore structure-activity relationships (SAR).

-

Investigating its pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume